4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, commonly known as EMBI, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the oxadiazole family and has been found to have a wide range of potential applications in various areas of research.
Mechanism of Action
The mechanism of action of EMBI involves the inhibition of inflammatory mediators such as prostaglandins and cytokines. It has been found to selectively target the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of these mediators. By inhibiting COX-2, EMBI reduces inflammation and pain, making it a potential therapeutic agent for the treatment of various diseases.
Biochemical and Physiological Effects:
EMBI has been found to have a range of biochemical and physiological effects. Studies have shown that it can reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of EMBI is its potent anti-inflammatory and analgesic properties. It has been found to be effective in reducing inflammation and pain in animal models of various diseases. However, one of the limitations of EMBI is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the use of EMBI in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of inflammatory and pain-related diseases. Another area of interest is its potential use in the treatment of neurodegenerative diseases, given its neuroprotective effects. Further studies are needed to fully understand the potential applications of EMBI in scientific research.
Synthesis Methods
EMBI can be synthesized through a multi-step process involving the reaction of 4-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with butanoyl chloride. The resulting product is then purified to obtain EMBI in its final form.
Scientific Research Applications
EMBI has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various areas, including medicinal chemistry, neuroscience, and biochemistry. Studies have shown that EMBI exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-3-21-11-8-7-10(9-12(11)20-2)15-17-14(22-18-15)6-4-5-13(16)19/h7-9H,3-6H2,1-2H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSQXLDEIGGEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.